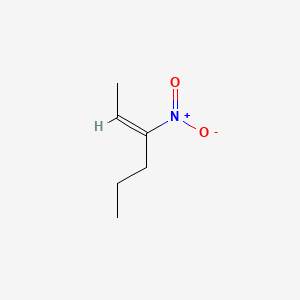

3-Nitro-2-hexene

Description

Structure

3D Structure

Properties

CAS No. |

6065-16-3 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(Z)-3-nitrohex-2-ene |

InChI |

InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h4H,3,5H2,1-2H3/b6-4- |

InChI Key |

CEHMJHORJSNKTM-XQRVVYSFSA-N |

Isomeric SMILES |

CCC/C(=C/C)/[N+](=O)[O-] |

Canonical SMILES |

CCCC(=CC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 3-Nitro-2-hexene

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable nitroalkene intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound in the literature, this document outlines a well-established and reliable synthetic route, along with expected characterization data based on analogous compounds and spectroscopic principles.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process:

-

Henry Reaction (Nitroaldol Reaction): The initial step involves the base-catalyzed condensation of butanal with nitroethane to form the intermediate, 3-nitro-2-hexanol.

-

Dehydration: The subsequent acid-catalyzed dehydration of 3-nitro-2-hexanol yields the target compound, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on general procedures for the Henry reaction and the dehydration of secondary nitroalcohols.

Step 1: Synthesis of 3-Nitro-2-hexanol via Henry Reaction

Materials:

-

Butanal

-

Nitroethane

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane (1.0 eq) in methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the nitroethane solution with continuous stirring.

-

After the addition of the base, add butanal (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until a pH of ~7 is reached.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-nitro-2-hexanol. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Dehydration of 3-Nitro-2-hexanol to this compound

Materials:

-

Crude 3-nitro-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus (optional)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the crude 3-nitro-2-hexanol in a round-bottom flask with a magnetic stirrer.

-

Add toluene to dissolve the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. For a more controlled reaction and removal of water, a Dean-Stark apparatus can be used.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | Pale yellow oil | Inferred |

| Boiling Point | Expected to be in the range of 180-200 °C at atmospheric pressure | Inferred |

| IUPAC Name | (2E)-3-nitrohex-2-ene | [1] |

Expected Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The expected proton NMR chemical shifts for this compound are detailed below. The spectrum would likely be recorded in deuterated chloroform (B151607) (CDCl₃).

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| =CH- | Quartet | ~6.8 - 7.2 |

| -CH₂-CH₃ | Quartet | ~2.3 - 2.6 |

| -CH₃ (on double bond) | Doublet | ~2.1 - 2.4 |

| -CH₂-CH₃ | Triplet | ~1.0 - 1.3 |

| -CH₂ -CH₃ | Sextet | ~1.5 - 1.8 |

3.2.2. ¹³C NMR Spectroscopy

The expected carbon-13 NMR chemical shifts for this compound are as follows:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=C -NO₂ | ~145 - 155 |

| C =C-NO₂ | ~135 - 145 |

| -C H₂-CH₃ | ~25 - 35 |

| -C H₃ (on double bond) | ~15 - 25 |

| -CH₂-C H₃ | ~10 - 15 |

3.2.3. Infrared (IR) Spectroscopy

The key expected IR absorption bands for this compound are listed below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1540 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1370 |

| Alkene (C=C) | Stretch | ~1640 - 1680 |

| Vinylic C-H | Stretch | ~3010 - 3095 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 129 | Molecular ion |

| [M-NO₂]⁺ | 83 | Loss of the nitro group |

| [M-C₂H₅]⁺ | 100 | Loss of an ethyl group |

| [M-C₃H₇]⁺ | 86 | Loss of a propyl group |

Logical Relationships in Characterization

The characterization of this compound involves a logical workflow to confirm its structure and purity.

Caption: A diagram showing the logical flow of analytical techniques for structural confirmation and purity assessment.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.

References

Spectroscopic Profile of 3-Nitro-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the E and Z isomers of 3-Nitro-2-hexene. Due to a lack of experimentally derived data in publicly available literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the characteristic frequencies of the nitroalkene functional group. This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the (E) and (Z)-3-nitro-2-hexene isomers. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Isomer | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| (E)-3-nitro-2-hexene | 7.15 | Quartet (q) | 1H | 7.2 | =CH- |

| 2.59 | Triplet (t) | 2H | 7.6 | -CH₂-CH₂-CH₃ | |

| 2.15 | Doublet (d) | 3H | 7.2 | =C-CH₃ | |

| 1.65 | Sextet (sext) | 2H | 7.6 | -CH₂-CH₂-CH₃ | |

| 0.95 | Triplet (t) | 3H | 7.6 | -CH₂-CH₃ | |

| (Z)-3-nitro-2-hexene | 6.85 | Quartet (q) | 1H | 7.0 | =CH- |

| 2.85 | Triplet (t) | 2H | 7.5 | -CH₂-CH₂-CH₃ | |

| 2.25 | Doublet (d) | 3H | 7.0 | =C-CH₃ | |

| 1.70 | Sextet (sext) | 2H | 7.5 | -CH₂-CH₂-CH₃ | |

| 1.00 | Triplet (t) | 3H | 7.5 | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Isomer | Chemical Shift (ppm) | Assignment |

| (E)-3-nitro-2-hexene | 148.2 | C-NO₂ |

| 138.5 | =CH- | |

| 30.1 | -CH₂-CH₂-CH₃ | |

| 21.3 | -CH₂-CH₂-CH₃ | |

| 15.9 | =C-CH₃ | |

| 13.5 | -CH₂-CH₃ | |

| (Z)-3-nitro-2-hexene | 147.8 | C-NO₂ |

| 139.0 | =CH- | |

| 28.7 | -CH₂-CH₂-CH₃ | |

| 20.9 | -CH₂-CH₂-CH₃ | |

| 16.5 | =C-CH₃ | |

| 13.3 | -CH₂-CH₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1365 - 1340 | Strong |

| C=C Stretch (conjugated) | 1640 - 1600 | Medium |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (alkane) | 2960 - 2850 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.0866 |

| [M+Na]⁺ | 152.0685 |

| [M+K]⁺ | 168.0425 |

| [M+NH₄]⁺ | 147.1131 |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, this is typically an automated process.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample are generally required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

-

Compare the observed m/z values with the predicted values.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a general spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to 3-Nitro-2-hexene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Nitro-2-hexene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from computational predictions and general knowledge of related nitroalkenes.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | PubChem[1][2] |

| Molecular Weight | 129.16 g/mol | PubChem[1][2] |

| IUPAC Name | (Z)-3-nitrohex-2-ene | PubChem[1][2] |

| CAS Number | 6065-16-3 | PubChem[1][2] |

| XLogP3-AA (Predicted) | 2.1 | PubChem[1][2] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1][2] |

| Heavy Atom Count | 9 | PubChem[1][2] |

| Complexity (Predicted) | 124 | PubChem[1][2] |

Note: Boiling point, melting point, density, and solubility data for this compound are not available in the cited sources.

Chemical Properties and Reactivity

This compound, as a nitroalkene, is characterized by the presence of a nitro group attached to a carbon-carbon double bond. This functional group arrangement dictates its chemical reactivity, making it a versatile intermediate in organic synthesis.

Electrophilic Nature and Reactivity

The nitro group is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes this compound susceptible to nucleophilic attack. Key reaction types for nitroalkenes include:

-

Michael Addition: Nucleophiles can add to the β-carbon of the nitroalkene. This is a fundamental carbon-carbon bond-forming reaction.

-

Diels-Alder Reactions: The electron-deficient double bond of nitroalkenes makes them good dienophiles in [4+2] cycloaddition reactions.

-

Reduction of the Nitro Group: The nitro group can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups, providing pathways to a diverse range of compounds.

-

Electrophilic Addition: Like other alkenes, this compound can undergo electrophilic addition reactions, though the regioselectivity may be influenced by the electron-withdrawing nitro group.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic methods for nitroalkenes can be adapted. A plausible synthetic route is the Henry reaction (also known as the nitro-aldol reaction), followed by dehydration.[3][4][5]

General Protocol for the Synthesis of Nitroalkenes via the Henry Reaction

The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[4][5] Subsequent dehydration of the β-nitro alcohol yields the corresponding nitroalkene.[4]

For the synthesis of this compound, the likely precursors would be propanal and 1-nitrobutane (B1203751) .

Step 1: Henry Reaction (Formation of 4-hydroxy-3-nitroheptane)

-

To a stirred solution of 1-nitrobutane in a suitable solvent (e.g., methanol, ethanol, or THF), add a catalytic amount of a base. Common bases include sodium hydroxide, potassium hydroxide, or an organic base like triethylamine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add propanal to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

Step 2: Dehydration (Formation of this compound)

-

Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

-

Add a dehydrating agent. This can be achieved by various methods, including heating with an acid catalyst (e.g., p-toluenesulfonic acid) or using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Heat the reaction mixture if necessary and monitor for completion by TLC.

-

After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Note: This is a generalized protocol. The specific reaction conditions (solvent, temperature, reaction time, and catalyst) would need to be optimized for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data (NMR, IR, MS) for this compound is not available. The following are predicted characteristics based on the structure and general data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the vinyl proton. The chemical shift of the vinyl proton will be influenced by the nitro group.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the double bond will appear in the alkene region of the spectrum, with the carbon bearing the nitro group being significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:[6][7][8]

-

N-O stretching (asymmetric): A strong band in the region of 1500-1560 cm⁻¹.

-

N-O stretching (symmetric): A medium to strong band in the region of 1340-1380 cm⁻¹.

-

C=C stretching: A medium to weak band around 1640-1680 cm⁻¹.

-

C-H stretching (alkene): A band just above 3000 cm⁻¹.

-

C-H stretching (alkane): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and fragmentation of the alkyl chain.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, nitroalkenes, in general, are known to be biologically active.[9] Fatty acid nitroalkenes, for example, have been shown to activate the Keap1-Nrf2 signaling pathway.[1][9][10][11][12][13] This pathway is a key regulator of cellular responses to oxidative and electrophilic stress.[14][15]

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][11][14][15] Electrophilic compounds, such as nitroalkenes, can react with cysteine residues on Keap1.[10] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[3][11][16]

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

An In-Depth Technical Guide to the Henry Reaction for 3-Nitro-2-hexene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Henry (nitroaldol) reaction conditions pertinent to the synthesis of 3-Nitro-2-hexene. The document details the reaction mechanism, various catalytic systems, and experimental protocols. Quantitative data from representative aliphatic Henry reactions are presented to offer insights into expected yields and conditions.

Introduction to the Henry Reaction

The Henry reaction is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which can subsequently undergo dehydration to yield a nitroalkene.[1][2] This reaction is of significant interest in organic synthesis due to the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups.

The synthesis of this compound proceeds via the Henry reaction between propanal and 1-nitropropane (B105015), followed by a dehydration step. This guide will explore the critical parameters and methodologies for successfully conducting this transformation.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Henry reaction is a two-step process:

-

Nitroaldol Addition: A base abstracts an acidic α-proton from 1-nitropropane to form a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of propanal. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 3-nitro-3-hexanol.

-

Dehydration: The β-nitro alcohol is then dehydrated, typically under basic or acidic conditions, to form the final product, this compound.

The overall reaction pathway can be visualized as follows:

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols and Conditions

While a specific, detailed experimental protocol for the synthesis of this compound from propanal and 1-nitropropane is not extensively reported in the literature, a general procedure can be adapted from known Henry reactions of aliphatic aldehydes and nitroalkanes.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a nitroalkene via the Henry reaction.

Caption: A generalized experimental workflow for this compound synthesis.

Representative Experimental Protocol

This protocol is a generalized procedure based on similar aliphatic Henry reactions. Optimization of specific parameters for the synthesis of this compound is recommended.

Materials:

-

Propanal

-

1-Nitropropane

-

Base catalyst (e.g., potassium carbonate, triethylamine, DBU)

-

Solvent (e.g., methanol, ethanol, THF, or solvent-free)

-

Dehydrating agent (if not using a one-pot protocol, e.g., methanesulfonyl chloride, acetic anhydride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-nitropropane (1.0 eq) and the chosen solvent.

-

Addition of Reactants: Add propanal (1.0-1.2 eq) to the mixture.

-

Catalyst Addition: Add the base catalyst (catalytic amount, e.g., 0.1-0.3 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Dehydration: Upon consumption of the starting materials, the dehydration of the intermediate β-nitro alcohol can be achieved. In some cases, with stronger bases and higher temperatures, this occurs in situ. Alternatively, a dehydrating agent can be added, or the crude nitro alcohol can be isolated first and then subjected to a separate dehydration step. A mild and effective method involves the addition of potassium carbonate to an aqueous solution of the crude nitro alcohol at low temperatures (0-5 °C).

-

Workup: Quench the reaction by adding a dilute aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Data Presentation: Conditions for Aliphatic Henry Reactions

The following tables summarize quantitative data from the literature for Henry reactions involving aliphatic aldehydes and nitroalkanes, which can serve as a reference for the synthesis of this compound.

Table 1: Base-Catalyzed Henry Reactions of Aliphatic Aldehydes and Nitroalkanes

| Aldehyde | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Propanal | Nitromethane | Amberlite IRA-402 | Water | 25 | 24 | 85 | General procedure adaptation |

| Butanal | Nitroethane | TBAF | THF | 25 | 2 | 92 | General procedure adaptation |

| Pentanal | 1-Nitropropane | DBU | CH2Cl2 | 0 | 4 | 88 | General procedure adaptation |

| Hexanal | Nitromethane | KF/Al2O3 | None | 25 | 0.5 | 95 | General procedure adaptation |

Table 2: Dehydration of β-Nitro Alcohols to Nitroalkenes

| β-Nitro Alcohol | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Nitro-1-butanol | MsCl, Et3N | CH2Cl2 | 0 | 1 | 90 | General procedure adaptation |

| 3-Nitro-2-pentanol | Ac2O, Pyridine | None | 100 | 2 | 85 | General procedure adaptation |

| General Nitroaldol Adduct | K2CO3 | Water | 0-5 | 0.3 | >90 | [3] |

Conclusion

References

In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and storage conditions for 3-Nitro-2-hexene, compiled from available safety and chemical data. The information is intended to ensure the safe handling, storage, and use of this compound in a laboratory and research setting.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general characteristics and for predicting its behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 6065-16-3 | PubChem[1] |

| Appearance | Colorless to light yellow crystals with a phenolic odour. Slightly soluble in cold water. Soluble in hot water, in alcohol, acetone, ether. | Santa Cruz Biotechnology[2] |

Stability Profile

Detailed quantitative data on the stability of this compound under various environmental conditions such as temperature, light, and pH are not extensively available in the public domain. However, based on the general reactivity of nitro compounds and alkenes, certain precautions are advised to prevent degradation. Nitroaromatic compounds, and by extension nitroalkenes, can be sensitive to heat and light, and may be reactive with strong oxidizing and reducing agents.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound and to ensure laboratory safety. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Source |

| Temperature | Store in a cool place. | To minimize potential thermal degradation and reduce vapor pressure. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |

| Atmosphere | Store under nitrogen. | To prevent oxidation and reactions with atmospheric moisture. | Sigma-Aldrich[3] |

| Container | Keep container tightly closed. | To prevent evaporation and contamination. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |

| Ventilation | Store in a well-ventilated place. | To safely disperse any potential vapors and prevent accumulation. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | The compound is flammable and can form explosive mixtures with air. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |

| Security | Store locked up or in an area accessible only to qualified or authorized persons. | Due to its toxicity and potential hazards. | Sigma-Aldrich[3], Airgas[4] |

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory during handling.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Incompatible Materials and Hazardous Decomposition Products

To prevent hazardous reactions, this compound should not be stored with or exposed to the following:

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[6]

Experimental Protocols: Stability Assessment

Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

-

Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

-

Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution.

-

Thermal Stress: Incubate an aliquot of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

-

Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Quantify the amount of remaining this compound and any degradation products at each time point to determine the degradation rate under each stress condition.

Logical Relationship for Stability Testing

Caption: Logical workflow for a forced degradation study.

This guide is intended for informational purposes and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling this compound. All laboratory work should be conducted by trained personnel in an appropriate setting.

References

- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. More is on the way! | Airgas [airgas.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-NITRO-3-HEXENE | 4812-22-0 [chemicalbook.com]

An In-Depth Technical Guide to the Isomerism and Characterization of 3-Nitro-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerism of 3-nitro-2-hexene, a nitroalkene of interest in organic synthesis and potentially in drug discovery. The document details the various isomeric forms, outlines plausible synthetic routes, and presents in-depth experimental protocols for the separation and characterization of these isomers using modern analytical techniques. All quantitative data, based on established knowledge of analogous compounds, is summarized in structured tables for clarity and comparative analysis.

Isomerism in this compound

Isomerism describes the phenomenon where molecules possess the same molecular formula but exhibit different structural arrangements of atoms. In the case of this compound (C₆H₁₁NO₂), both structural isomerism and stereoisomerism are observed, leading to multiple distinct chemical entities with potentially different physical, chemical, and biological properties.

Structural Isomerism

Structural isomers have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₆H₁₁NO₂, several structural isomers exist where the positions of the double bond and the nitro group are varied. For instance, 3-nitro-3-hexene is a structural isomer of this compound.[1]

Stereoisomerism: E/Z Isomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the restricted rotation around the carbon-carbon double bond, this compound exists as a pair of geometric isomers, designated as (E) and (Z) isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these labels based on the arrangement of substituents around the double bond.

-

(Z)-3-nitro-2-hexene: The higher priority groups on each carbon of the double bond are on the same side (from the German word zusammen). In this case, the nitro group and the propyl group are on the same side.

-

(E)-3-nitro-2-hexene: The higher priority groups on each carbon of the double bond are on opposite sides (from the German word entgegen). Here, the nitro group and the propyl group are on opposite sides.

Synthesis of this compound Isomers

A common and effective method for the synthesis of nitroalkenes is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[2][3] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

For the synthesis of this compound, 1-nitropropane (B105015) would be reacted with propionaldehyde (B47417) in the presence of a base to form the intermediate nitroalkanol, 3-nitro-4-hexanol. Subsequent dehydration of this intermediate, typically under acidic conditions or with a dehydrating agent, would yield a mixture of (E)- and (Z)-3-nitro-2-hexene. The ratio of the E and Z isomers can be influenced by the reaction conditions.

Experimental Protocols for Characterization

Chromatographic Separation of Isomers

3.1.1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the isomers of this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a non-polar or moderately polar stationary phase is recommended. For instance, a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium or nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID) or coupled to a mass spectrometer.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane), with a split ratio of 50:1.

Expected Results:

The E and Z isomers are expected to have slightly different retention times. Generally, for alkenes, the trans (E) isomer is less polar and more volatile, often leading to a shorter retention time on non-polar columns compared to the cis (Z) isomer. Positional isomers like 3-nitro-3-hexene would likely have a distinctly different retention time.

| Compound | Expected Retention Behavior |

| (E)-3-Nitro-2-hexene | Earlier elution on non-polar columns |

| (Z)-3-Nitro-2-hexene | Later elution on non-polar columns |

| 3-Nitro-3-hexene | Different retention time from 2-hexene (B8810679) isomers |

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another excellent method for the separation of isomers, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC is commonly employed for the separation of moderately polar organic molecules.[4][5]

Experimental Protocol:

-

Instrument: HPLC system with a UV-Vis or diode-array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: The λmax for conjugated nitroalkenes is typically in the range of 250-320 nm. The DAD can be used to monitor a range of wavelengths to determine the optimal wavelength.

-

Injection Volume: 10 µL of a filtered and degassed sample solution in the mobile phase.

Expected Results:

The separation on a reversed-phase column is based on polarity, with less polar compounds having longer retention times. The relative polarity of E and Z isomers can vary, but often the more sterically hindered isomer may have a different interaction with the stationary phase.

| Compound | Expected Retention Behavior (Reversed-Phase) |

| (E)-3-Nitro-2-hexene | May have a slightly different retention time than the Z isomer |

| (Z)-3-Nitro-2-hexene | May have a slightly different retention time than the E isomer |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitro group and the carbon-carbon double bond have characteristic absorption bands.

Experimental Protocol:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or a solution in an IR-transparent solvent like carbon tetrachloride (CCl₄).

Expected Characteristic Absorptions:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Vinylic C-H | Stretch | 3100 - 3000 |

| Vinylic C-H | Out-of-plane bend | 980 - 650 (can differ for E/Z) |

The out-of-plane C-H bending vibration can sometimes distinguish between E and Z isomers. For many disubstituted alkenes, the trans (E) isomer shows a strong band around 960-980 cm⁻¹, while the cis (Z) isomer shows a broader band around 675-730 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of a molecule. ¹H and ¹³C NMR are crucial for distinguishing between isomers.

Experimental Protocol:

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for complete assignment.

Expected ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):

The chemical shifts of the vinylic proton and adjacent protons will be different for the E and Z isomers. The coupling constant between vinylic protons (if present) is a key indicator of stereochemistry, but in this compound, there is only one vinylic proton. The spatial relationship between the vinylic proton and the substituents will influence its chemical shift.

| Proton(s) | Expected δ (ppm) for (E)-isomer | Expected δ (ppm) for (Z)-isomer | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (at C2) | ~6.8 - 7.2 | ~6.5 - 6.9 | Quartet (q) | ~7 Hz (coupling to CH₃ at C1) |

| CH₂ (next to C=C) | ~2.2 - 2.5 | ~2.4 - 2.7 | Triplet of quartets (tq) or multiplet (m) | ~7-8 Hz |

| CH₃ (at C1) | ~2.0 - 2.3 | ~1.9 - 2.2 | Doublet (d) | ~7 Hz (coupling to vinylic H) |

| Other alkyl H's | ~0.9 - 1.7 | ~0.9 - 1.7 | m | - |

Expected ¹³C NMR Chemical Shifts (δ, ppm):

The chemical shifts of the sp² hybridized carbons of the double bond will be sensitive to the stereochemistry.

| Carbon | Expected δ (ppm) for (E)-isomer | Expected δ (ppm) for (Z)-isomer |

| C2 (CH) | ~135 - 140 | ~132 - 137 |

| C3 (C-NO₂) | ~145 - 150 | ~143 - 148 |

| C1 (CH₃) | ~15 - 20 | ~14 - 19 |

| Other alkyl C's | ~13 - 35 | ~13 - 35 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Instrument: Mass spectrometer, often coupled with a GC (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

Expected Results:

The E and Z isomers will have the same molecular ion peak (M⁺) corresponding to the molecular weight of this compound (129.16 g/mol ). The fragmentation patterns are expected to be very similar, if not identical, and may not be sufficient to distinguish the isomers without prior chromatographic separation. Key fragments would likely arise from the loss of the nitro group (NO₂) and cleavage of the alkyl chain.

| m/z | Possible Fragment |

| 129 | [M]⁺ |

| 83 | [M - NO₂]⁺ |

| Other fragments | Cleavage of the propyl group |

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the isomers of this compound.

Conclusion

The isomerism of this compound is multifaceted, encompassing both structural and stereoisomeric forms. The presence of a carbon-carbon double bond gives rise to distinct (E) and (Z) isomers, which are expected to exhibit different physical properties and potentially different biological activities. A systematic approach involving synthesis via the Henry reaction, followed by chromatographic separation and comprehensive spectroscopic analysis, is essential for the unambiguous identification and characterization of each isomer. The detailed protocols and expected data presented in this guide, based on established principles and data from analogous compounds, provide a solid framework for researchers in organic synthesis and drug development to investigate this compound and its isomers.

References

- 1. 3-Nitro-3-hexene | C6H11NO2 | CID 20950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3-Nitro-2-hexene: A Theoretical Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Nitroalkenes

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For conjugated nitroalkenes, such as 3-Nitro-2-hexene, these computational methods can elucidate key aspects of their chemical behavior. These compounds are valuable building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations, including cycloaddition and Michael addition reactions.[1]

Theoretical studies, particularly using Density Functional Theory (DFT), have been successfully applied to understand the mechanisms of reactions involving nitroalkenes.[2][3] These studies can predict reaction pathways, transition state geometries, and activation energies, providing a deeper understanding than what is achievable through experimental means alone.

Computational Methodology: A Practical Protocol

The following section details a robust and widely adopted computational protocol for investigating the properties of this compound. This methodology is based on established practices for similar nitroalkenes.[2][3]

Software and Hardware

All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are typically required for the computational demands of these calculations, especially for frequency and transition state optimizations.

Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Initial Structure: The starting geometry of this compound can be built using a molecular editor and pre-optimized using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Optimization: A full geometry optimization is then performed using a more accurate quantum mechanical method. A common and effective approach is to use Density Functional Theory (DFT) with a suitable functional and basis set. For instance, the B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimizations of organic molecules. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Verification of Minimum Energy Structure: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. They also allow for the prediction of the molecule's infrared (IR) spectrum.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Electron Density and Electrostatic Potential: Analysis of the electron density distribution and the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of atomic charges.

Predicted Molecular Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are hypothetical and serve as a realistic representation of the expected results for this compound based on general knowledge of similar compounds.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C2=C3 | 1.35 Å |

| C3-N4 | 1.48 Å | |

| N4-O5 | 1.22 Å | |

| N4-O6 | 1.22 Å | |

| Bond Angle | C1-C2=C3 | 123.5° |

| C2=C3-N4 | 118.0° | |

| O5-N4-O6 | 125.0° | |

| Dihedral Angle | C1-C2=C3-N4 | 180.0° (trans) |

Table 2: Electronic and Thermodynamic Properties (Illustrative Data)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.8 D |

| Zero-Point Vibrational Energy | 120.5 kcal/mol |

| Enthalpy (298.15 K) | 128.3 kcal/mol |

| Gibbs Free Energy (298.15 K) | 95.7 kcal/mol |

Visualizing the Computational Workflow

The process of performing quantum chemical calculations can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from initial structure generation to the final analysis of molecular properties.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical study of this compound using quantum chemical calculations. While specific data for this molecule is pending future research, the methodologies and expected results presented here provide a solid foundation for researchers, scientists, and drug development professionals to initiate and interpret such computational investigations. The insights gained from these theoretical studies are invaluable for understanding the reactivity, stability, and potential applications of this compound and related nitroalkenes in various fields of chemistry.

References

- 1. Nitroalkene - Wikipedia [en.wikipedia.org]

- 2. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitro-2-hexene and its Analogs for Researchers and Drug Development Professionals

Introduction

3-Nitro-2-hexene and its analogs represent a class of nitroalkene compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group, a potent electron-withdrawing moiety, confers unique chemical reactivity and biological activity to these molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their potential as therapeutic agents. Detailed experimental protocols and an analysis of their engagement with cellular signaling pathways are presented to facilitate further research and development in this promising area.

Chemical and Physical Properties

This compound is a nitroalkene with the chemical formula C₆H₁₁NO₂ and a molecular weight of approximately 129.16 g/mol .[1] Its structural isomer, 3-nitro-3-hexene, shares the same molecular formula and a similar molecular weight.[2] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| IUPAC Name | (2Z)-3-nitrohex-2-ene | |

| CAS Number | 6065-16-3 | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 129.078978594 | [1] |

| Monoisotopic Mass | 129.078978594 | [1] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic methodologies for nitroalkenes. The most common approaches include the Henry (nitroaldol) reaction followed by dehydration, the Horner-Wadsworth-Emmons reaction, and olefin cross-metathesis.

Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol.[3] Subsequent dehydration of this intermediate yields the corresponding nitroalkene.[3][4]

Experimental Protocol: Synthesis of this compound via Henry Reaction

Materials:

-

Butanal

-

Nitroethane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)

-

A dehydrating agent (e.g., acetic anhydride (B1165640), methanesulfonyl chloride)

-

An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Nitroaldol Condensation:

-

Dissolve butanal (1 equivalent) and nitroethane (1.1 equivalents) in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the base (catalytic amount) to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with a mild acid (e.g., ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude β-nitro alcohol (3-nitrohexan-2-ol).

-

-

Dehydration:

-

Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., dichloromethane).

-

Add a dehydrating agent (e.g., acetic anhydride with a catalytic amount of a strong acid, or methanesulfonyl chloride in the presence of a base like triethylamine).

-

Stir the reaction at room temperature or with gentle heating until the dehydration is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent.[5]

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent if the product is a solid at room temperature.[5]

-

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction provides a highly stereoselective method for the synthesis of alkenes, often favoring the formation of the (E)-isomer.[6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Experimental Protocol: Synthesis of this compound via HWE Reaction

Materials:

-

Diethyl (1-nitropropyl)phosphonate

-

A strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Silica gel and chromatography solvents

Procedure:

-

Ylide Formation:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere.

-

Slowly add a solution of diethyl (1-nitropropyl)phosphonate (1 equivalent) in anhydrous THF to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the phosphonate (B1237965) carbanion.

-

-

Olefination:

-

Cool the ylide solution back to 0 °C.

-

Slowly add acetaldehyde (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography as described for the Henry reaction protocol.

-

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by the exchange of substituents between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium (Grubbs' catalysts).[8][9][10]

Experimental Protocol: Synthesis of this compound via Olefin Cross-Metathesis

Materials:

-

1-Nitro-1-butene

-

Propene

-

Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

-

Anhydrous and degassed solvent (e.g., dichloromethane)

-

Silica gel and chromatography solvents

Procedure:

-

Reaction Setup:

-

Dissolve 1-nitro-1-butene (1 equivalent) in anhydrous and degassed dichloromethane (B109758) in a flask equipped with a condenser and under an inert atmosphere.

-

Add the Grubbs' catalyst (typically 1-5 mol%).

-

-

Metathesis Reaction:

-

Bubble propene gas through the reaction mixture or add a solution of liquefied propene.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is driven by the release of ethylene (B1197577) gas.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectroscopic properties of similar nitroalkenes and related structures, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (2Z)-3-nitrohex-2-ene would be expected to show signals corresponding to the vinylic proton, the allylic protons of the ethyl group, and the terminal methyl protons of both the ethyl and methyl groups. The chemical shift of the vinylic proton would be significantly influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond, with the carbon bearing the nitro group being significantly downfield. Signals for the carbons of the ethyl and methyl groups would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively. A C=C stretching vibration for the alkene bond would also be expected around 1640-1680 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for nitroalkanes include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.[11]

Biological Activities and Signaling Pathways

Nitroalkenes, including analogs of this compound, have demonstrated a wide range of biological activities, primarily attributed to their ability to act as Michael acceptors and react with nucleophilic residues in proteins, thereby modulating various cellular signaling pathways.

Anti-inflammatory Activity

Nitroalkenes have been shown to possess potent anti-inflammatory properties. They can inhibit the activation of pro-inflammatory signaling pathways such as the JAK/STAT and NF-κB pathways. For instance, nitrated fatty acids have been reported to suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages. Some nitrated fatty acids have shown IC₅₀ values in the sub-micromolar range for the inhibition of cytokine synthesis.[12]

Antimicrobial Activity

The antimicrobial potential of nitro compounds is well-documented. Nitroalkenes can exhibit activity against a range of bacteria and fungi. For example, certain halogenated nitro-derivatives have shown minimum inhibitory concentration (MIC) values in the range of 15.6-62.5 µg/mL against Staphylococcus aureus and Candida species.[13][14]

Cytotoxicity

The cytotoxic effects of nitroalkenes are also an area of active investigation. The IC₅₀ values for cytotoxicity can vary significantly depending on the specific compound and the cell line being tested. For example, some nitrated compounds have shown cytotoxic IC₅₀ values against cancer cell lines in the micromolar range.[15]

Signaling Pathway Modulation

Nitroalkenes can modulate several key signaling pathways involved in inflammation, cell survival, and stress response.

-

NF-κB Pathway: Nitroalkenes can inhibit the NF-κB pathway by modifying key proteins such as IKK, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

-

Keap1/Nrf2 Pathway: Nitroalkenes can activate the Nrf2 pathway, a master regulator of the antioxidant response, by reacting with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.

-

STING Pathway: Recent studies have identified nitroalkenes as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

Below is a simplified representation of a generic signaling pathway that can be modulated by nitroalkenes.

Experimental Protocols for Biological Assays

Anti-inflammatory Assay: Measurement of Cytokine Production

Cell Culture:

-

Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Protocol:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound analog for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Incubate for a further 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value by plotting the percentage of cytokine inhibition against the log of the compound concentration.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial or fungal strains of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

96-well microtiter plates.

-

Resazurin (B115843) solution (for viability indication).

Assay Protocol:

-

Prepare a serial two-fold dilution of the this compound analog in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

After incubation, add resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., no color change).[16][17]

Cytotoxicity Assay: MTT Assay

Cell Culture:

-

Use a relevant cell line (e.g., a cancer cell line or a normal cell line like Vero cells).

Assay Protocol:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the this compound analog.

-

Incubate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Below is a workflow diagram for a typical in vitro biological evaluation of a this compound analog.

Conclusion

This compound and its analogs are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their synthesis is accessible through various established chemical reactions, and their biological activities, particularly their anti-inflammatory and antimicrobial properties, are noteworthy. The ability of these compounds to modulate key cellular signaling pathways underscores their potential for targeted drug design. This technical guide provides a foundational overview for researchers and drug development professionals, offering detailed methodologies and insights to spur further investigation into this promising class of molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-nitro-3-hexene [webbook.nist.gov]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cross Metathesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 16. idexx.com [idexx.com]

- 17. turkjps.org [turkjps.org]

A Technical Guide to the Discovery and Historical Synthesis of Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of nitroalkenes, a class of organic compounds that have become pivotal in modern synthetic chemistry and drug development. From their early discovery to the development of foundational synthetic methodologies, this document details the key milestones, experimental protocols, and quantitative data that have shaped our understanding and application of these versatile chemical entities.

The Dawn of Nitroalkenes: Discovery and Early Observations

The journey into the world of nitroalkenes began in the late 19th century. The initial synthesis is often credited to Victor Meyer in 1873, who, through his work on the reaction of silver nitrite (B80452) with alkyl halides, inadvertently opened the door to nitroalkane chemistry. While not a direct synthesis of nitroalkenes, his work laid the crucial groundwork for accessing the nitroalkane precursors necessary for their formation.

A significant leap forward came with the discovery of the Henry reaction , or nitro-aldol reaction, by the Belgian chemist Louis Henry in 1895. This reaction, involving the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base, produces a β-nitro alcohol. The subsequent dehydration of this intermediate provides a direct and versatile route to nitroalkenes. This two-step sequence remains a cornerstone of nitroalkene synthesis to this day.

In the mid-20th century, the work of Henry B. Hass and his contemporaries further expanded the synthetic arsenal (B13267) for nitroalkenes. Their investigations into the vapor-phase nitration of alkanes provided access to a wider range of nitroalkanes, which could then be converted to nitroalkenes. Hass's work was particularly notable for exploring the utility of nitroalkenes as synthetic intermediates.

Foundational Synthetic Methodologies: A Closer Look

The historical synthesis of nitroalkenes is primarily rooted in two fundamental reaction pathways: the dehydration of β-nitro alcohols and the direct nitration of alkenes.

The most prevalent and historically significant method for preparing nitroalkenes is the dehydration of β-nitro alcohols, which are themselves synthesized via the Henry reaction. The general scheme involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by the elimination of water.

-

Step 1: The Henry Reaction (Nitro-aldol Condensation): A nitroalkane is deprotonated by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, yielding a β-nitro alcohol upon workup.

-

Step 2: Dehydration: The resulting β-nitro alcohol is then dehydrated to afford the corresponding nitroalkene. This elimination reaction is typically acid-catalyzed or can be achieved by converting the hydroxyl group into a better leaving group, such as an acetate (B1210297), followed by base-induced elimination.

An alternative, though historically less common for laboratory synthesis, is the direct nitration of alkenes. This method involves the reaction of an alkene with a nitrating agent. A notable example is the reaction of alkenes with dinitrogen tetroxide (N₂O₄). This reaction often proceeds through a radical mechanism and can lead to a mixture of products, including dinitro compounds and nitro-nitrites, in addition to the desired nitroalkenes. The complexity and lack of selectivity of these early direct nitration methods limited their widespread adoption for fine chemical synthesis.

Quantitative Data from Historical Syntheses

The following tables summarize quantitative data from seminal reports on the synthesis of nitroalkenes, providing a comparative look at the reaction conditions and yields of these foundational methods.

Table 1: Synthesis of Nitroalkenes via the Henry Reaction and Dehydration

| Nitroalkene Product | Aldehyde/Ketone | Nitroalkane | Base for Henry Rxn | Dehydrating Agent | Overall Yield (%) | Reference |

| β-Nitrostyrene | Benzaldehyde (B42025) | Nitromethane (B149229) | NaOH | Acetic Anhydride (B1165640) | 65-75% | Priebs (1884) |

| 1-Nitropropene (B103210) | Acetaldehyde | Nitromethane | K₂CO₃ | Phthalic Anhydride | 50-60% | Hass et al. (1940s) |

| 2-Nitropropene | Acetone | Nitromethane | Diethylamine | P₂O₅ | 40-50% | Hass et al. (1940s) |

Table 2: Synthesis of Nitroalkenes via Direct Nitration

| Nitroalkene Product | Alkene | Nitrating Agent | Reaction Conditions | Yield (%) | Reference |

| Nitroethylene | Ethylene | N₂O₄ | Gas Phase, 150-200°C | Low, complex mixture | Early Industrial Reports |

| 1-Nitropropene | Propylene (B89431) | Acetyl Nitrate (B79036) | -10°C to 0°C | ~30% | Bordwell & Garbisch (1960) |

Detailed Experimental Protocols from the Literature

The following protocols are adapted from early literature and provide a glimpse into the experimental techniques used in the historical synthesis of nitroalkenes.

-

Step 1: Synthesis of 1-Phenyl-2-nitroethanol. To a stirred solution of 10.6 g (0.1 mol) of benzaldehyde and 6.1 g (0.1 mol) of nitromethane in 50 mL of ethanol (B145695), a solution of 4.0 g (0.1 mol) of sodium hydroxide (B78521) in 10 mL of water is added dropwise at a temperature below 10°C. The reaction mixture is stirred for an additional hour at room temperature. The mixture is then acidified with dilute hydrochloric acid and extracted with ether. The ether layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude β-nitro alcohol.

-

Step 2: Dehydration to β-Nitrostyrene. The crude 1-phenyl-2-nitroethanol is dissolved in 50 mL of acetic anhydride. A catalytic amount of anhydrous sodium acetate is added, and the mixture is heated at 100°C for 2 hours. The reaction mixture is then poured onto crushed ice, and the resulting yellow precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure β-nitrostyrene.

-

Caution: Acetyl nitrate is a powerful nitrating agent and can be explosive. This reaction should only be performed by trained personnel with appropriate safety precautions.

-

To a solution of 4.2 g (0.1 mol) of propylene in 100 mL of carbon tetrachloride at -10°C, a pre-formed solution of acetyl nitrate (prepared by adding 6.8 g of nitric acid to 10.2 g of acetic anhydride at 0°C) is added dropwise with vigorous stirring. The reaction is maintained at -10°C for 1 hour. The mixture is then carefully washed with cold water, a dilute solution of sodium bicarbonate, and again with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a mixture of products from which 1-nitropropene can be isolated by fractional distillation.

Visualizing the Synthetic Pathways